2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid
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Overview
Description
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is a heterocyclic compound that features a pyridine ring fused to a dihydropyridine ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (approximately 80-100°C)
Time: Several hours to ensure complete cyclization
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives
Reduction: Reduction of the carbonyl group to form alcohol derivatives
Substitution: Electrophilic or nucleophilic substitution on the pyridine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or substituted pyridine derivatives
Scientific Research Applications
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.
Receptor Modulation: Interaction with receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile
- 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide
Uniqueness
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is unique due to its carboxylic acid functional group, which imparts specific chemical reactivity and biological activity. Compared to its nitrile and carboxamide analogs, the carboxylic acid derivative may exhibit different solubility, stability, and interaction profiles with biological targets.
Properties
IUPAC Name |
2-oxo-6-pyridin-2-yl-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-7(11(15)16)4-5-9(13-10)8-3-1-2-6-12-8/h1-6H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLVHZXQLBWLKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615800 |
Source
|
Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56304-42-8 |
Source
|
Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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